Solochrome black F

Description

Contextualization within Azo Dye Chemistry and Metallochromic Indicators

Solochrome Black F, also known by other names such as Eriochrome Black T, is chemically identified as sodium 4-[2-(1-hydroxynaphthalen-2-yl)hydrazin-1-ylidene]-7-nitro-3-oxo-3,4-dihydronaphthalene-1-sulfonate. wikipedia.org It belongs to the class of azo dyes, characterized by the presence of the azo functional group (-N=N-). rxmarine.comontosight.ai This structural feature is responsible for its characteristic color. ontosight.ai

Furthermore, this compound is a prominent metallochromic indicator. rxmarine.comresearchgate.net This means it changes color in the presence of specific metal ions. wikipedia.orgontosight.ai In its deprotonated form and in a buffered solution at pH 10, Eriochrome Black T is blue; it turns red when it forms a complex with metal ions like calcium and magnesium. wikipedia.org This property makes it exceptionally useful in analytical chemistry for determining the concentration of metal ions in a solution. rxmarine.com

Evolution of this compound in Analytical Chemistry Methodologies

The primary application of this compound in analytical chemistry is as an indicator in complexometric titrations. wikipedia.orgrxmarine.comwikipedia.org This technique is widely used for determining the hardness of water, which is a measure of the concentration of calcium and magnesium ions. wikipedia.org The process involves titrating a water sample with a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA), using this compound as the indicator. rxmarine.comwikipedia.org The distinct color change of the indicator signals the endpoint of the titration, allowing for the calculation of the metal ion concentration.

Historically, the development of volumetric analysis in the late 18th and early 19th centuries by chemists like François-Antoine-Henri Descroizilles and Joseph Louis Gay-Lussac laid the groundwork for titration methods. wikipedia.org The invention of the burette by Étienne-Ossian Henry in 1845 and its subsequent improvement by Karl Friedrich Mohr, who also authored the first textbook on titration, further refined these analytical techniques. wikipedia.org The introduction of specialized indicators like this compound marked a significant advancement, enhancing the accuracy and applicability of complexometric titrations for a wide range of metal ions.

Beyond water hardness, this compound has been employed in the spectrophotometric determination of various substances, including diphenhydramine (B27) hydrochloride in pharmaceutical preparations, and in the detection of rare earth metals. rxmarine.com

Contemporary Significance as a Model Compound in Environmental and Materials Science Studies

In recent years, the application of this compound has extended beyond traditional analytical chemistry into the fields of environmental and materials science.

Environmental Science:

Environmental science is an interdisciplinary field that studies environmental systems and seeks solutions to environmental problems. wikipedia.org A significant area of research within this field is the study and remediation of water pollution caused by dyes from various industries. wikipedia.org this compound, as a representative azo dye, is often used as a model compound to study the effectiveness of different methods for dye removal from aqueous solutions. For instance, research has explored the use of adsorbents like waste biomass cow dung ash to remove Eriochrome Black T from water. researchgate.net These studies are crucial for developing efficient and sustainable wastewater treatment technologies.

Materials Science:

Materials science focuses on the design and discovery of new materials. nrel.gov this compound has been investigated for its potential in creating advanced materials with specific functionalities. Researchers have developed modified electrodes using poly(solochrome black T) for the electrochemical sensing of various compounds. researchgate.netbohrium.com For example, a poly(SBT) modified glassy carbon electrode has been used for the simultaneous determination of dopamine (B1211576) and acetaminophen. researchgate.net These sensors exhibit high stability and sensitivity, demonstrating the potential of this compound in the development of novel analytical devices. Furthermore, the properties of this compound have been explored in the context of dye-sensitized solar cells (DSSCs), where it has been used as a sensitizer (B1316253). researchgate.net

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | Sodium 4-[2-(1-hydroxynaphthalen-2-yl)hydrazin-1-ylidene]-7-nitro-3-oxo-3,4-dihydronaphthalene-1-sulfonate |

| Other Names | Eriochrome Black T, Solochrome Black T, Mordant Black 11 |

| CAS Number | 1787-61-7 |

| Chemical Formula | C20H12N3NaO7S |

| Molar Mass | 461.38 g/mol |

| Class | Azo Dye, Metallochromic Indicator |

Data sourced from multiple references. wikipedia.orgsdfine.comsdfine.compallavchemicals.com

Table 2: Applications of this compound

| Field | Application |

| Analytical Chemistry | Indicator in complexometric titrations (e.g., water hardness determination), Spectrophotometric determination of pharmaceuticals and metals |

| Environmental Science | Model compound for studying dye removal from wastewater |

| Materials Science | Component in modified electrodes for electrochemical sensing, Dye sensitizer in dye-sensitized solar cells (DSSCs) |

Information compiled from various research articles. rxmarine.comresearchgate.netbohrium.com

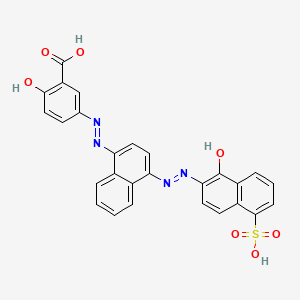

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-[[4-[(1-hydroxy-5-sulfonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18N4O7S/c32-24-13-8-15(14-20(24)27(34)35)28-29-21-11-12-22(17-5-2-1-4-16(17)21)30-31-23-10-9-18-19(26(23)33)6-3-7-25(18)39(36,37)38/h1-14,32-33H,(H,34,35)(H,36,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCXGCLBCQTHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)O)O)N=NC5=CC(=C(C=C5)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657605 | |

| Record name | 6-Oxo-3-(2-{4-[2-(1-oxo-5-sulfonaphthalen-2(1H)-ylidene)hydrazinyl]naphthalen-1-yl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8027-29-0 | |

| Record name | 6-Oxo-3-(2-{4-[2-(1-oxo-5-sulfonaphthalen-2(1H)-ylidene)hydrazinyl]naphthalen-1-yl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-hydroxy-3(or 5)-[2-[4-[2-(1-hydroxy-4-sulfo-2-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications

Strategies for Synthesis of Solochrome Black F Derivatives and Analogs

The synthesis of this compound and its analogs is rooted in the principles of diazo coupling reactions, a cornerstone of azo dye chemistry. The specific structure of a dye is determined by the choice of the diazo component (an aromatic amine) and the coupling component (an electron-rich species like a phenol (B47542) or naphthol).

The documented synthesis of this compound is a multi-step process involving sequential diazotization and coupling reactions. chemicalbook.com It begins with the diazotization of both 3-Amino-2-hydroxybenzoic acid and 5-Amino-2-hydroxybenzoic acid, which are then coupled to Naphthalen-1-amine. chemicalbook.com This intermediate product undergoes another diazotization, followed by a final coupling reaction with 4-Hydroxynaphthalene-1-sulfonic acid to yield the final this compound molecule. chemicalbook.com

The synthesis of related, more commonly cited analogs follows similar, albeit simpler, pathways:

Mordant Black 17 (Eriochrome Blue Black R) is prepared through the diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid, which is then coupled with Naphthalen-2-ol. chemicalbook.comworlddyevariety.com

Eriochrome Black T (Solochrome Black T) synthesis involves the reaction of beta-naphthol with nitrous acid to form alpha-nitroso beta-naphthol. youtube.com Separately, 1-amino-2-naphthol-4-sulfonic acid is diazotized and coupled with alpha-naphthol to produce the final dye. youtube.com

Strategies for creating a diverse library of derivatives and analogs stem from systematically varying the reactants in these core syntheses. This approach allows for the fine-tuning of the dye's properties, such as its color, solubility, and metal-chelating ability.

Synthetic Strategies for Analogs:

| Strategy | Description | Example Reactant Modification | Resulting Property Change |

| Varying the Diazo Component | Substituting the initial aromatic amine with analogs containing different functional groups (e.g., -Cl, -NO₂, -CH₃). | Using a substituted aminonaphthol sulfonic acid instead of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid. | Alters the electronic properties of the azo bond, shifting the absorption maximum and thus the perceived color. |

| Varying the Coupling Component | Employing different naphthol or phenol derivatives as the coupling partner. | Replacing Naphthalen-2-ol with other hydroxylated aromatic compounds. | Modifies the steric and electronic environment around the chelating sites, affecting metal-binding affinity and specificity. |

| Post-Synthesis Modification | Chemically modifying the synthesized dye molecule. This can include reactions like sulfonation, alkylation, or amination at reactive sites on the aromatic rings. | Introducing additional sulfonic acid groups to increase water solubility or adding reactive groups for covalent immobilization. | Enhances solubility, changes chelating properties, or provides handles for attachment to other materials. |

Functionalization and Immobilization onto Solid Support Matrices

To harness the chemical properties of this compound and its analogs for applications like sensing or catalysis, they are often functionalized or immobilized onto solid supports. This enhances their stability, prevents leaching, and facilitates their use in practical devices.

Immobilization onto polymeric supports is a key strategy for creating reusable and robust dye-based materials. The choice between covalent and non-covalent methods depends on the desired strength of attachment and the required functionality.

Covalent Immobilization: This method creates a strong, permanent bond between the dye and the polymer matrix. Research on azo dyes has demonstrated successful immobilization onto copolymers like poly(glycidyl methacrylate-co-methyl methacrylate) (PGMA-co-PMMA). mdpi.comnih.gov The reactive epoxide groups of the glycidyl (B131873) methacrylate (B99206) units serve as anchor points for the dye molecules. The efficiency of this process can be enhanced by modifying the polymer, for instance, through sulfonation to create sulfonated poly(glycidyl methacrylate) (SPGMA). ju.edu.sa The introduction of negatively charged sulfonate groups on the polymer improves the uptake and binding of cationic dyes like Methylene Blue, and a similar principle could be applied to anionic dyes like this compound by using polymers with cationic functionalities. ju.edu.sa

Non-Covalent Immobilization: This approach relies on weaker interactions such as adsorption, ionic interactions, or entrapment. It is often simpler to perform than covalent attachment. A review of various studies shows that both natural polymers (like chitosan) and synthetic polymers can be used as effective adsorbents for azo dyes. semanticscholar.org Another technique involves surface modification of an electrode, where Eriochrome Black T has been immobilized on a carbon paste electrode using the surfactant sodium dodecyl sulfate (B86663) (SDS) to enhance its electrochemical sensing capabilities. electrochemsci.org

Comparison of Immobilization Techniques:

| Technique | Method | Advantages | Disadvantages | Polymer Example |

| Covalent | Formation of a chemical bond (e.g., ester, ether, amide) between dye and polymer. | High stability, minimal leaching, long operational life. | Harsher reaction conditions may be required, potentially altering the dye structure. | Poly(glycidyl methacrylate) mdpi.com |

| Non-Covalent | Adsorption via van der Waals forces, hydrogen bonding, or ionic interactions. | Simple, mild conditions, preserves the dye's original structure. | Prone to leaching, lower stability under changing environmental conditions (pH, solvent). | Chitosan (B1678972), various synthetic polymer resins semanticscholar.org |

Integrating azo dyes with nanostructured materials like metal-organic frameworks (MOFs) and metal oxides creates hybrid systems with synergistic properties, often used in adsorption, catalysis, and sensing.

Metal-Organic Frameworks (MOFs): MOFs are highly porous crystalline materials composed of metal ions or clusters linked by organic ligands. Their vast surface area and tunable pore environments make them excellent candidates for interacting with dye molecules. Numerous studies have focused on using MOFs for the adsorptive removal of azo dyes from water. nih.gov For example, an iron-based MOF (Fe-BDC), where the organic linker was sustainably derived from recycled PET bottles, has been successfully used to adsorb Eriochrome Black T. researchgate.net The adsorption mechanism in such systems is complex, involving pore filling, π-π stacking between the dye's aromatic rings and the MOF's linkers, hydrogen bonding, and electrostatic interactions. researchgate.netresearchgate.net

Metal Oxides: Nanoparticles of various metal oxides have been extensively investigated as platforms for the adsorption and degradation of azo dyes. Their high surface-area-to-volume ratio and reactive surfaces are key to their efficacy. Materials such as NiFe₂O₄ magnetic nanoparticles nih.gov, pseudo-boehmite (γ-AlOOH), and gamma alumina (B75360) (γ-Al₂O₃) mdpi.com have demonstrated high adsorption capacities for Eriochrome Black T. The interaction is typically governed by surface complexation and electrostatic attraction, which are highly dependent on the solution's pH. nih.gov Furthermore, functionalized metal oxides, such as amine-functionalized cobalt-iron oxide nanoparticles, can be tailored to enhance the removal of specific anionic azo dyes. rsc.org

The fabrication of thin films and composite materials containing this compound or its analogs enables their use in solid-state devices like chemical sensors and specialized coatings.

Thin Films: Thin films containing these dyes can be prepared by various methods. A notable example is the creation of an Eriochrome Black T (EBT) thin film sensor on conductive glass. chemicalbook.com This was achieved using a spin-coating method, where EBT was incorporated into a silica (B1680970) matrix derived from the hydrolysis of tetraethylorthosilicate (TEOS). chemicalbook.com Such films can function as indicator electrodes in potentiometric titrations, demonstrating a tangible application for these materials in analytical chemistry.

Composite Materials: Composite materials involve embedding the dye into a host matrix to create a material with combined or enhanced properties. A green synthesis approach has been used to create Eriochrome Black T-capped silver nanoparticles. researchgate.net In this method, the dye acts as both a reducing agent and a stabilizing cap for the nanoparticles. researchgate.net The resulting composite material exhibited excellent performance as a modified glassy carbon electrode for the electrochemical detection of L-Tryptophan and L-Tyrosine. researchgate.net Another example is the development of dye-immobilized polymer composites, such as Methylene Blue on SPGMA, which serve as novel adsorbents for removing other contaminants like heavy metal ions from water. mdpi.comnih.gov This demonstrates the potential for creating multifunctional materials where the immobilized dye imparts new functionalities to the host polymer.

Advanced Spectroscopic and Electrochemical Characterization in Research

Vibrational Spectroscopy for Molecular Structure Elucidation (e.g., FTIR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the molecular structure of Solochrome Black F. mt.comlabmanager.com These techniques provide a "fingerprint" of the molecule by identifying its characteristic vibrational modes.

FTIR Spectroscopy has been instrumental in confirming the functional groups present in this compound and its composites. For instance, in studies involving the degradation of Mordant Black 17, FTIR analysis of the original dye reveals characteristic peaks corresponding to its various bonds. After degradation, the disappearance of certain peaks, such as those associated with the N=N azo bond and some O-H bonds, provides direct evidence of the dye's structural breakdown. njtech.edu.cn Conversely, the persistence of the symmetric stretching vibration of the –SO3 groups indicates that this part of the molecule remains intact. njtech.edu.cn Similarly, when incorporated into composites like biochar-modified cement foam or nickel ferrite (B1171679) nanoparticles, FTIR is used to verify the presence of the dye and to understand its interaction with the matrix material. nih.govmdpi.com

A comparative table of key vibrational modes for this compound is presented below:

| Vibrational Mode | Technique | Observation | Reference(s) |

| N=N azo bond | FTIR, Raman | Peak present in original dye, disappears upon degradation | njtech.edu.cn |

| O-H bonds | FTIR | Peak present in original dye, diminishes upon degradation | njtech.edu.cn |

| –SO3 groups | FTIR | Peak remains after degradation | njtech.edu.cn |

| Naphthalene rings | Raman | Stretching vibrations observed in original dye | njtech.edu.cn |

Electronic Absorption and Emission Spectroscopy for Mechanistic Insights (e.g., UV-Vis Studies for Degradation Monitoring)

UV-Visible (UV-Vis) spectroscopy is a cornerstone technique for monitoring the degradation of this compound, as the dye's color is directly related to its electronic structure. The primary absorption peak of this compound in the visible region is attributed to the π-π* transitions within its extensive conjugated system, which includes the azo group and aromatic rings.

During degradation studies, the concentration of the dye is monitored by measuring the absorbance at its maximum wavelength (λmax). mdpi.com For example, in the photocatalytic degradation of Mordant Black 11 (a similar azo dye), the decrease in the intensity of the absorption peak at 528 nm over time directly correlates with the decolorization of the solution. researchgate.net The complete disappearance of this peak suggests the breakdown of the chromophoric structure. researchgate.net

UV-Vis spectroscopy is also used to track the degradation of Solochrome Black (Eriochrome Black T) using various catalysts like cobalt-doped TiO2 nanoparticles. jespublication.com The percentage of degradation is calculated from the change in absorbance over time. jespublication.com In studies involving the degradation of a mixture of dyes, UV-Vis analysis is performed at the specific absorption wavelengths of each dye to monitor their individual degradation rates. researchgate.net The absence of new absorption peaks in the spectra during degradation often indicates that the dye is being mineralized into smaller, non-absorbing species rather than forming colored intermediates. researchgate.net

The following table summarizes typical UV-Vis data for this compound degradation:

| Catalyst/Method | Initial λmax | Observation | Degradation Efficiency | Reference(s) |

| TpBD COF (Visible Light) | Not specified | 90.6% degradation in 90 min | 90.6% | njtech.edu.cn |

| Co-TiO2 NPs (UV Light) | Not specified | 78.3% degradation in 110 min | 78.3% | jespublication.com |

| ZnO (UV-Vis Light) | 528 nm | Complete degradation in 60 min | 100% | researchgate.net |

| 10%Bi2O3@TiO2 (Visible Light) | 532 nm | 100% degradation in 30 min | 100% | mdpi.com |

X-ray Based Characterization of Composite Materials (e.g., XRD, XPS, EDX)

When this compound is incorporated into or interacts with composite materials, X-ray-based techniques are essential for characterizing the structural and elemental composition of the resulting material.

X-ray Diffraction (XRD) is primarily used to determine the crystalline structure of materials. In studies involving photocatalysts or adsorbents for this compound removal, XRD is used to confirm the phase and crystallinity of the synthesized materials, such as anatase TiO2 or spinel-structured NiFe2O4 nanoparticles. nih.govjespublication.com For instance, in the synthesis of cobalt-doped TiO2 nanoparticles, XRD analysis confirmed the anatase phase and was used to calculate the average crystallite size using the Scherrer formula. jespublication.com Similarly, XRD patterns of Ti-Si-Zr based composites reveal the formation of different phases and solid solutions upon the addition of various elements. espublisher.com

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and chemical states of the elements on the surface of a material. While specific XPS studies focusing solely on this compound are less common, it is a standard technique for characterizing catalysts and adsorbents used in its remediation. For example, in the characterization of Bi2O3@TiO2 composites used for Eriochrome Black T degradation, XPS would be employed to confirm the presence and oxidation states of Bi, Ti, and O on the catalyst surface. mdpi.com

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is often coupled with electron microscopy to provide localized elemental analysis. intertek.comcleancontrolling.com In the context of this compound, EDX is used to confirm the elemental composition of composite materials. For example, in the study of cobalt-doped TiO2 nanoparticles, EDX analysis confirmed the presence of Ti and O. jespublication.com When studying biochar-modified cement foam for Eriochrome Black T adsorption, EDX is used to verify the elemental makeup of the composite adsorbent. mdpi.com It can also be used to create elemental maps, showing the distribution of different elements within the composite material. eag.com

| Technique | Information Provided | Application Example with this compound | Reference(s) |

| XRD | Crystalline structure, phase identification, crystallite size | Confirming anatase phase of TiO2 photocatalyst | jespublication.com |

| XPS | Surface elemental composition, chemical states | Characterizing surface of catalysts like Bi2O3@TiO2 | mdpi.com |

| EDX | Localized elemental composition, elemental mapping | Confirming presence of Ti and O in Co-TiO2 NPs | jespublication.com |

Electron Microscopy for Morphological and Nanoscale Analysis (e.g., SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for visualizing the morphology and nanoscale features of materials involving this compound. measurlabs.com

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface. In research related to this compound, SEM is used to examine the morphology of adsorbents and catalysts. For example, SEM images of NiFe2O4 magnetic nanoparticles used for Eriochrome Black T removal showed that the particles were spherical, narrowly distributed, and well-dispersed. nih.gov Similarly, SEM was used to characterize the microstructure of biochar-modified cement foam composites. mdpi.com

Transmission Electron Microscopy (TEM) allows for the visualization of the internal structure of materials at even higher resolution than SEM. measurlabs.com TEM analysis of NiFe2O4 nanoparticles confirmed their spherical shape and an average size of less than 50 nm. nih.gov In the study of activated carbon/KFeP2O7 composites, TEM images revealed the laminar form of the activated carbon with nanoscale KFeP2O7 particles dispersed on it. scielo.org.mx

The combination of these microscopy techniques provides a comprehensive understanding of the physical characteristics of materials that interact with this compound, which is crucial for understanding their performance.

| Technique | Type of Analysis | Findings in this compound-related Research | Reference(s) |

| SEM | Surface morphology | Spherical and well-dispersed NiFe2O4 nanoparticles | nih.gov |

| TEM | Internal structure, particle size | Spherical NiFe2O4 nanoparticles with average size <50 nm | nih.gov |

Electrochemical Behavior and Redox Characteristics

Electrochemical techniques are vital for understanding the redox properties of this compound and its interactions at electrode surfaces.

Cyclic Voltammetry (CV) is a powerful technique for investigating the electrochemical behavior of species in solution. Studies on Fast Sulphon Black F and Eriochrome Black T (EBT), a compound very similar to this compound, have been conducted using CV. researchgate.net

In a comparative study, the cyclic voltammogram of Fast Sulphon Black F in sulfuric acid showed a cathodic (reduction) peak at -230 mV and an anodic (oxidation) peak at +300 mV. researchgate.net For EBT, the cathodic peak was observed at -300 mV and the anodic peak at +275 mV. researchgate.net The reduction is typically associated with the azo (-N=N-) group. researchgate.net The electrochemical reduction of the azo group in EBT has been shown to be an irreversible process. researchgate.netelectrochemsci.org

The electrochemical behavior of metal complexes with EBT has also been investigated. For example, CV studies have shown that Ni(II) forms 1:1 and 1:2 complexes with EBT, and the reduction of these complexes is also irreversible. tubitak.gov.tr Such studies are crucial for developing electrochemical sensors and understanding the role of the dye as a complexometric indicator. Furthermore, electropolymerized films of EBT on electrode surfaces have been shown to exhibit electrocatalytic activity towards the oxidation of important biomolecules like dopamine (B1211576). researchgate.netscirp.org

| Compound | Medium | Cathodic Peak Potential (vs. reference) | Anodic Peak Potential (vs. reference) | Key Finding | Reference(s) |

| Fast Sulphon Black F | H2SO4 | -230 mV | +300 mV | Redox peaks identified | researchgate.net |

| Eriochrome Black T | H2SO4 | -300 mV | +275 mV | Irreversible reduction of azo group | researchgate.netresearchgate.net |

| Ni(II)-EBT Complex | Phosphate Buffer (pH 6.0) | Not specified | Not specified | Irreversible reduction of the complex | tubitak.gov.tr |

Potentiodynamic polarization is a key electrochemical technique used to study the kinetics of anodic and anodic reactions at an electrode-solution interface, particularly in corrosion studies. numberanalytics.com While direct studies on this compound are limited, research on related azo dyes like Fast Sulphone Black F has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic media. electrochemsci.org

In these studies, potentiodynamic polarization curves are recorded for the metal in the corrosive medium with and without the inhibitor. researchgate.net The addition of the inhibitor typically suppresses both the cathodic (hydrogen evolution) and anodic (metal dissolution) reactions. electrochemsci.org This is observed as a decrease in the corrosion current density (Icorr). By analyzing the polarization curves, key parameters such as the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc) are determined. longdom.org These parameters provide quantitative information about the inhibitor's efficiency and its mechanism of action (i.e., whether it acts as an anodic, cathodic, or mixed-type inhibitor). electrochemsci.org

| System | Technique | Observation | Conclusion | Reference(s) |

| Mild Steel in HCl with Fast Sulphone Black F | Potentiodynamic Polarization | Suppression of both anodic and cathodic reactions | The dye acts as a mixed-type corrosion inhibitor | electrochemsci.orgresearchgate.net |

Electrochemical Impedance Spectroscopy for Reaction Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the kinetics and mechanisms of electrochemical systems. nih.govnumberanalytics.com It provides detailed information about the processes occurring at the electrode-electrolyte interface by measuring the system's impedance over a range of frequencies. numberanalytics.com By applying a small amplitude sinusoidal voltage signal and measuring the resulting current, EIS can distinguish between different electrochemical phenomena, such as charge transfer, diffusion, and capacitance, based on their characteristic time constants. gamry.comntnu.edu This makes it an invaluable tool for studying the kinetics of reactions involving electroactive species like this compound.

The primary utility of EIS in kinetic analysis lies in its ability to probe the interface where reactions occur. researchgate.net The resulting impedance data, often visualized in a Nyquist plot, can be fitted to an equivalent electrical circuit model. gamry.com The components of this circuit, such as resistors and capacitors, correspond to specific physical and chemical processes, allowing for the quantification of kinetic parameters.

Two key parameters derived from EIS studies that are crucial for understanding reaction kinetics are the charge-transfer resistance (Rct) and the double-layer capacitance (Cdl).

Charge-Transfer Resistance (Rct): This parameter represents the opposition to the flow of electrons during an electrochemical reaction at the electrode-electrolyte interface. catalysis.bloggamry.com A low Rct value signifies fast reaction kinetics, indicating a low activation barrier for the electron transfer process. ossila.com Conversely, a high Rct value points to slow kinetics, often due to the presence of an inhibiting layer or inherent sluggishness of the reaction. catalysis.blog The Rct is inversely proportional to the exchange current density (i₀), a fundamental measure of the kinetic rate of a reaction at equilibrium, as described by the Butler-Volmer equation for small overpotentials. gamry.comossila.com

Double-Layer Capacitance (Cdl): An electrical double layer, which behaves like a capacitor, forms at the interface between an electrode and an electrolyte. wikipedia.org The double-layer capacitance is dependent on factors such as the electrode potential, ionic concentration, temperature, and the nature of the interface. taylorandfrancis.com Changes in Cdl can provide insight into processes like the adsorption or desorption of species onto the electrode surface. electrochemsci.org For instance, the adsorption of an organic molecule like this compound onto an electrode can increase the thickness of the double layer or decrease the local dielectric constant, leading to a decrease in the measured Cdl. electrochemsci.org

A notable application of EIS in studying the kinetics related to azo dyes involves the investigation of Fast Sulphone Black F (FSBF), a chemically related compound, as a corrosion inhibitor for mild steel in an acidic medium. electrochemsci.orgresearchgate.net In these studies, EIS was used to understand the kinetics of the corrosion process and how it is altered by the presence of the dye.

The Nyquist plots for mild steel in hydrochloric acid with and without different concentrations of Fast Sulphone Black F showed depressed semicircles, which are characteristic of a charge-transfer controlled corrosion process. electrochemsci.orgresearchgate.net The diameter of these semicircles corresponds directly to the charge-transfer resistance (Rct). Research findings indicated that with an increasing concentration of Fast Sulphone Black F, the diameter of the semicircles increased, signifying a higher Rct. researchgate.net This demonstrates that the dye molecules adsorb onto the steel surface, creating a barrier that slows down the kinetics of the corrosion reaction.

Simultaneously, the double-layer capacitance (Cdl) was observed to decrease with increasing inhibitor concentration. electrochemsci.org This decrease in Cdl supports the mechanism of adsorption, as the formation of a protective layer of FSBF on the metal surface increases the effective thickness of the electrical double layer. electrochemsci.org

The data from these research findings are summarized in the table below.

Interactive Data Table: EIS Parameters for Fast Sulphone Black F as a Corrosion Inhibitor

| Inhibitor | Concentration (M) | Rct (Ω cm²) | Cdl (μF cm⁻²) | Inhibition Efficiency (IE %) |

| Blank (None) | 0 | 9.7 | 81.3 | 0.0 |

| Fast Sulphone Black F | 1 x 10⁻⁵ | 118.8 | 13.3 | 91.8 |

| Fast Sulphone Black F | 2 x 10⁻⁵ | 130.4 | 12.1 | 92.6 |

| Fast Sulphone Black F | 3 x 10⁻⁵ | 158.3 | 10.0 | 93.9 |

| Fast Sulphone Black F | 4 x 10⁻⁵ | 196.5 | 8.0 | 95.1 |

| Fast Sulphone Black F | 5 x 10⁻⁵ | 211.8 | 7.4 | 95.4 |

| Data sourced from a study on mild steel in 1 M HCl solution. researchgate.net |

Advanced Analytical Methodologies Utilizing Solochrome Black F

Refined Complexometric Titration Methodologies

Complexometric titrations, a cornerstone of volumetric analysis, have been significantly enhanced by the use of metallochromic indicators like Solochrome Black F. srmist.edu.inuci.edu These methods are particularly useful for determining the concentration of various metal ions in a solution. srmist.edu.in

Mechanistic Principles of Metallochromic Indication and Complex Formation

This compound, also known as Eriochrome Black T, is an organic dye that functions as a metallochromic indicator. libretexts.org50megs.com Its utility in complexometric titrations stems from its ability to form a stable, distinctly colored complex with metal ions. libretexts.org In a typical titration, the indicator is added to the solution containing the metal ions, forming a metal-indicator complex with a specific color (e.g., wine-red with magnesium or zinc ions). egyankosh.ac.in

The titration is then carried out with a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). scribd.com EDTA forms a more stable complex with the metal ions than the indicator does. libretexts.org As EDTA is added, it first reacts with the free metal ions in the solution. hach.com Once all the free metal ions have been complexed, the EDTA displaces the indicator from the metal-indicator complex. libretexts.org This displacement results in a sharp color change, signaling the endpoint of the titration. For instance, in the presence of this compound, the solution will change from the wine-red of the metal-indicator complex to the blue of the free indicator. egyankosh.ac.in The stoichiometry of the metal-EDTA complex is typically 1:1, irrespective of the charge on the metal ion. scribd.com

Optimization of Titration Conditions for Selective Metal Ion Determination (e.g., pH Control, Temperature Effects)

The stability of metal-EDTA complexes is highly dependent on the pH of the solution. egyankosh.ac.inmnstate.edu This pH dependence can be exploited to achieve selective determination of different metal ions in a mixture. By carefully controlling the pH, it is possible to titrate one metal ion in the presence of another. For example, trivalent cations can be titrated in a strongly acidic solution, while alkaline earth metals require an alkaline medium. egyankosh.ac.in For many titrations using this compound, a pH of 10 is optimal, often maintained using an ammonia-ammonium chloride buffer. egyankosh.ac.inhach.com However, the pH cannot be increased indefinitely due to the risk of precipitating metal hydroxides, such as calcium carbonate or magnesium hydroxide (B78521), and because the indicator itself can change color at very high pH values. hach.com

Temperature can also influence the titration. For some indicators, such as Eriochrome Red B, the color change is sharper at elevated temperatures. 50megs.com

Application of Masking and Demasking Agents for Enhanced Selectivity

To further enhance the selectivity of complexometric titrations, masking and demasking agents are employed. kau.edu.saslideshare.net Masking agents are substances that form stable complexes with potential interfering ions, preventing them from reacting with EDTA or the indicator. kau.edu.saslideshare.net

Cyanide is a common masking agent that forms stable complexes with ions such as Cd(II), Zn(II), Cu(II), and Ni(II), but not with Mg(II), Ca(II), or Mn(II). kau.edu.sa For instance, in a mixture of magnesium, zinc, and copper, the addition of potassium cyanide will mask the zinc and copper ions, allowing for the selective titration of magnesium with EDTA using Solochrome Black as the indicator. srmist.edu.in Other masking agents include triethanolamine (B1662121) for aluminum, iron, and titanium, and fluoride (B91410) for aluminum, iron, and titanium. srmist.edu.in

Demasking is the process of releasing a metal ion from a masking agent. kau.edu.sa This allows for the sequential titration of multiple metal ions in the same solution. For example, after the titration of magnesium in the aforementioned mixture, the zinc can be demasked from its cyanide complex by adding formaldehyde (B43269) or chloral (B1216628) hydrate. srmist.edu.in The liberated zinc can then be titrated with EDTA. srmist.edu.in

A summary of common masking agents and the metals they mask is provided in the table below.

| Masking Agent | Metals Masked |

| Potassium Cyanide | Cd, Zn, Hg(II), Cu, Co, Ni, Ag, Pt metals |

| Triethanolamine | Al, Fe, Ti |

| Fluoride | Al, Fe, Ti, Be |

| Iodide | Hg |

| Ascorbic Acid | Fe(III) (reduced to Fe(II)), Cu(II) (reduced to Cu(I)) |

Development of Automated and Instrumental Complexometric Systems

The evolution of analytical chemistry has led to the development of automated and instrumental systems for complexometric titrations, which offer improved accuracy, precision, and efficiency over manual methods. azom.com Automated titrators can perform the entire titration process, including data acquisition and endpoint determination, with minimal human intervention. azom.com

Potentiometric and photometric sensors are often employed in these automated systems. metrohm.com Photometric sensors, such as the Optrode, can detect the color change at the endpoint by measuring the absorbance of the solution at a specific wavelength. metrohm.com This replaces the subjective visual determination of the endpoint with an objective measurement, reducing human error. metrohm.com For titrations with this compound, a wavelength of around 610 nm can be used for photometric detection. metrohm.com

Spectrophotometric and Optical Sensor Development

Beyond its role as a titration indicator, this compound and similar dyes are utilized in the development of spectrophotometric methods and optical sensors for metal ion detection. researchgate.netnih.gov

Principles of Reflectance Spectrometry in Optical Sensor Design

Optical sensors often rely on the principle of reflectance spectrometry. researchgate.net In this technique, a reagent, such as this compound, is immobilized on a solid support, like a polymer film or a fiber optic probe. researchgate.netresearchgate.net When this sensor comes into contact with a solution containing the target metal ion, a colored complex forms on the surface of the support. researchgate.net

The change in the reflectance of the sensor surface due to the formation of this complex is measured. researchgate.net Reflectance is the amount of light reflected from the surface at a specific wavelength. nus.edu.sg Different materials reflect and absorb light at different wavelengths, allowing for the identification and quantification of substances. nus.edu.sg The intensity of the reflected light is related to the concentration of the metal ion in the sample. researchgate.net This approach has been successfully used to develop fiber optic sensors for the detection of ions like Cu(II) using similar dyes. researchgate.net

The design of these sensors often involves a light source (like an LED), the sensor head with the immobilized indicator, and a detector to measure the reflected light. acs.org The data can be used to generate a calibration curve, which plots the change in reflectance against known concentrations of the metal ion, allowing for the determination of unknown concentrations. researchgate.net

Engineering of Fiber Optic Chemical Sensors for Specific Analytes

Fiber optic chemical sensors (FOCS) utilize optical fibers to transmit light to and from a sensing region, providing a platform for real-time, in-situ monitoring. clu-in.org this compound (EBT) is an ideal candidate for fabricating the chemically selective layer in intrinsic FOCS, where the dye is immobilized on the fiber's core or tip. clu-in.orgacs.org The interaction between the immobilized dye and the target analyte induces a change in the optical properties of the light traversing the fiber, such as absorbance or fluorescence, which is then correlated to the analyte's concentration. clu-in.org

A notable application is the development of a fiber optic sensor for the detection of magnesium ions (Mg(II)). In one design, Eriochrome Black T is co-immobilized with fluoresceinamine onto a poly(vinyl alcohol) matrix. This matrix is then attached to the tip of a bifurcated fiber optic bundle, creating a sensor that can quantify Mg(II) concentrations. acs.org Similarly, related sulfonated azo dyes like Fast Sulphon Black F (FSBF) have been used to create fiber optic sensors for copper (II) ions, demonstrating the broader utility of this class of compounds in FOCS development. researchgate.net

Fabrication and Performance Evaluation of Thin Film Optical Sensors

Thin film optical sensors represent another significant application of this compound, where the dye is incorporated into a thin, solid matrix. These films can be deposited on various substrates, such as glass slides or polymers, and their colorimetric response to analytes can be measured. researchgate.netfrontiersin.org The fabrication methods are often simple and cost-effective, making them suitable for developing disposable sensors. mdpi.com

One method involves the spin-coating of an Eriochrome Black T solution onto a conductive glass (F-SnO2) substrate to create a sensor for detecting water hardness (Ca²⁺ and Mg²⁺). pubtexto.com The performance of such a sensor is evaluated by measuring the change in open-circuit potential as a function of the hardness concentration, with studies showing a linear response. pubtexto.com Another straightforward fabrication technique involves dyeing a porous material, like cotton cloth, by immersing it in an aqueous solution of EBT. This creates a simple, disposable colorimetric sensor for Ca(II) and Mg(II). mdpi.com The performance of these sensors is typically assessed by observing the naked-eye color change or by quantifying the change in the film's absorption spectrum upon exposure to the target ions. mdpi.com

In an innovative approach to enhance visual detection, an achromatic colorimetric sensor was developed using EBT. By mixing EBT with a complementary colored green dye, a sensor that is black in the absence of analytes was created. In the presence of metal ions like Mg²⁺ or Ca²⁺, the sensor changes from black to a distinct chromatic color (red or blue), making the detection more intuitive and recognizable at lower concentrations compared to traditional chromatic-to-chromatic color changes. rsc.org

Kinetic Approaches to Optical Sensor Response Quantification

Quantifying the response of optical sensors can be performed using kinetic methods, which involve measuring the rate of change of the optical signal as the reaction between the indicator and the analyte proceeds. This approach can offer advantages over equilibrium-based measurements, particularly in reducing analysis time. researchgate.net

For instance, the response of a fiber optic sensor for Cu(II) based on a related azo dye was quantified by measuring the rate of change in reflectance over a fixed period of two minutes. researchgate.net The response time of an optical sensor is a critical kinetic parameter, often defined as the time required to reach a certain percentage (e.g., 95%) of the steady-state signal. nih.gov For some optical sensors, this response time can vary from a few minutes to longer, depending on the analyte's concentration and the diffusion rate into the sensor matrix. nih.govnih.gov Advanced data analysis techniques, such as tensor discriminant analysis, can incorporate the entire kinetic response profile (the time-course progression) to improve the sensitivity and specificity of sensor arrays. illinois.edu

Electrochemical Sensor Development

The electroactive nature of the azo group (-N=N-) in this compound makes it highly suitable for the development of electrochemical sensors. By immobilizing the dye onto an electrode surface, typically through electropolymerization, a modified electrode with enhanced electrocatalytic properties is created. bohrium.comelectrochemsci.org These sensors are used for the sensitive and selective voltammetric detection of various biologically and environmentally important molecules.

Design and Fabrication of Electropolymerized Film Modified Electrodes

The most common method for fabricating this compound-based electrochemical sensors is by electropolymerizing the monomer onto a conductive substrate. This process, often carried out using cyclic voltammetry (CV), creates a stable and strongly adherent poly(Eriochrome Black T) film on the electrode surface. nih.govias.ac.inanalchemres.org Various electrode materials have been used as substrates, including glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and graphite (B72142) pencil electrodes. analchemres.orgscirp.orgjst.go.jp

The fabrication process typically involves repeatedly cycling the potential of the working electrode in an alkaline solution (e.g., NaOH) containing the EBT monomer. ias.ac.inanalchemres.org The resulting polymer film possesses a high concentration of negatively charged sulfonate groups, which can aid in pre-concentrating positively charged analytes at the electrode surface through electrostatic interaction. bohrium.comias.ac.in To further enhance sensor performance, these polymer films can be doped with other materials. For example, incorporating gold nanoparticles (AuNPs) or carbon nanotubes (CNTs) into the poly(EBT) film has been shown to improve sensitivity and electrocatalytic activity. nih.govias.ac.in In one study, a GCE was first modified with an over-oxidized poly(EBT) film, which was then decorated with AuNPs for the sensitive detection of arsenic. nih.govtubitak.gov.tr

Voltammetric Techniques for Selective Analyte Detection

Poly(EBT) modified electrodes are typically coupled with voltammetric techniques to detect and quantify analytes. Methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are employed to measure the current response resulting from the electrochemical oxidation or reduction of the target species at the modified electrode surface. bohrium.comscirp.orgjst.go.jp

A key advantage of poly(EBT) films is their ability to resolve the voltammetric signals of compounds that typically overlap at unmodified electrodes. This has been effectively demonstrated for the simultaneous determination of dopamine (B1211576) (DA), ascorbic acid (AA), and uric acid (UA). jst.go.jpresearchgate.net The modified electrode enhances the peak currents and separates the oxidation potentials, allowing for their individual quantification. jst.go.jp These sensors have been successfully applied to the selective detection of a variety of other analytes, including:

The antihistamine drug Methdilazine (B156362) (MDH). bohrium.comnih.gov

The neurotransmitter Epinephrine (EP). jst.go.jp

The antibiotic Isoniazid (INH). analchemres.org

The toxic heavy metal Arsenic (As(III)). nih.govtubitak.gov.tr

Characterization of Sensor Performance Metrics (e.g., Sensitivity, Response Time, Reproducibility)

The performance of electrochemical sensors based on this compound is evaluated using several key metrics, including sensitivity (often expressed as the limit of detection, LOD), the linear dynamic range, response time, reproducibility, and stability. Research has demonstrated the excellent performance of these sensors for various applications.

The sensitivity of these sensors is a significant attribute, with low detection limits reported for numerous analytes. For instance, a poly(EBT) modified carbon paste electrode developed for methdilazine achieved a limit of detection of 2.57 x 10⁻⁸ M. bohrium.com An AuNPs/poly(EBT) modified GCE for arsenic(III) detection reported an LOD of 0.077 μM. nih.govtubitak.gov.tr The reproducibility of these sensors is often assessed by the relative standard deviation (RSD) of repeated measurements, with values typically falling within acceptable ranges, indicating reliable performance. researchgate.net Furthermore, these modified electrodes have shown good stability over time and successful application in the analysis of real-world samples, such as pharmaceutical formulations and spiked human urine, with high recovery rates. bohrium.comtubitak.gov.tr

Interactive Data Table: Performance of this compound (Eriochrome Black T) Based Electrochemical Sensors

| Analyte | Electrode Modification | Voltammetric Technique | Linear Range | Limit of Detection (LOD) | Source |

|---|---|---|---|---|---|

| Methdilazine (MDH) | poly(EBT)/CPE | SWV | 1.0x10⁻⁷ - 0.5x10⁻⁴ M | 2.57x10⁻⁸ M | bohrium.com |

| Arsenic (As(III)) | AuNPs/pEBTₒₓ/GCE | DPV | 0.1 - 10 µM | 0.077 µM | nih.govtubitak.gov.tr |

| Dopamine (DA) | poly(SCCy)/PdNPs/CPE* | DPV | Not Specified | 1.87 µM | researchgate.net |

| Epinephrine (EP) | poly(EBT)/GCE | DPV | 2.5 - 50 µM | Not Specified | jst.go.jp |

***Note:** Sensor based on poly(Solochrome Cyanine), a related azo dye.*

Interactive Data Table: Performance of this compound (and related dyes) Based Optical Sensors

| Analyte | Sensor Type | Sensing Principle | Key Performance Metric | Source |

|---|---|---|---|---|

| Cu(II) | Fiber Optic (FSBF*) | Reflectance (Kinetic) | Linear Range: 11–127 ppm; LOD: 10 ppm | researchgate.net |

| Hardness (Ca²⁺/Mg²⁺) | Thin Film on Glass | Potentiometric | Linear Response (Slope: 53.85 mV/decade) | pubtexto.com |

| Mg(II), Ca(II) | Thin Film (Achromatic) | Colorimetric | Enhanced naked-eye detection | rsc.org |

***Note:** Sensor based on Fast Sulphon Black F, a related azo dye.*

Coordination Chemistry and Metal Ion Interaction Studies

Stoichiometry and Stability Constants of Solochrome Black F Metal Complexes

The stoichiometry of the complexes formed between this compound and metal ions is a critical aspect of its coordination chemistry. Most commonly, this compound forms 1:1 complexes with divalent metal ions. sciepub.comsciepub.com However, under certain conditions, 1:2 (metal:ligand) stoichiometries have also been observed. ruh.ac.lk The formation of these complexes is an equilibrium process, and the stability of the resulting metal complex is quantified by its stability constant (K) or formation constant (Kf). iosrjournals.orgwordpress.com A higher stability constant indicates a more stable complex. sciepub.com

The stability of these complexes is influenced by several factors, including the nature of the metal ion and the pH of the solution. kau.edu.saresearchgate.net For instance, the stability of metal complexes with Eriochrome Black T has been observed to follow the order: Cu(II) > Ni(II) > Co(II) > Zn(II) > Pb(II) > Cd(II) > Mn(II). researchgate.net

Table 1: Stability Constants of Various Metal Complexes with this compound and Related Indicators

| Metal Ion | Ligand | Log K | Stoichiometry (Metal:Ligand) | Reference |

|---|---|---|---|---|

| Fe(II) | 3,5-dinitrosalicylic acid | 5.48 | 1:1 | sciepub.com |

| Ni(II) | Schiff base | 5.66 | 1:1 | researchgate.net |

| Co(II) | Schiff base | 5.1 | 1:1 | researchgate.net |

| Cu(II) | Schiff base | 7.08 | 1:1 | researchgate.net |

| Zn(II) | Schiff base | 6.73 | 1:1 | researchgate.net |

| Pd(II) | Schiff base | 7.77 | 1:2 | researchgate.net |

| Fe(III) | 9-(2-hydroxyethyl)adenine | 11.02 | 1:1 | researchgate.net |

| Cu(II) | 9-(2-hydroxyethyl)adenine | 9.17 | 1:1 | researchgate.net |

This table presents data for this compound (Eriochrome Black T) and other ligands to illustrate the range of stability constants and stoichiometries observed in metal-ligand complexes.

Ligand Field Theory and Electronic Structure of Coordination Compounds

Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination compounds. numberanalytics.comwikipedia.org It is an extension of crystal field theory and molecular orbital theory. numberanalytics.com LFT explains how the interaction between the metal ion's d-orbitals and the ligands' orbitals leads to a splitting of the d-orbital energies. libretexts.orglibretexts.org This splitting is dependent on the geometry of the complex, with octahedral, tetrahedral, and square planar being common arrangements. ncert.nic.inlibretexts.org

In an octahedral complex, the d-orbitals split into two sets: the lower energy t2g orbitals (dxy, dxz, dyz) and the higher energy eg orbitals (dx2-y2, dz2). uci.edu The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo is influenced by the nature of the ligands, with strong-field ligands causing a larger split than weak-field ligands. This splitting of the d-orbitals is responsible for the characteristic colors of many transition metal complexes, as it allows for electronic transitions between the split d-orbitals upon absorption of light. wikipedia.orglumenlearning.com The electronic configuration of the metal ion in the complex, whether it is high-spin or low-spin, is determined by the relative magnitudes of Δo and the electron pairing energy. uci.edu

Kinetic and Thermodynamic Parameters of Metal-Ligand Complexation

The formation of metal complexes with this compound can be characterized by both kinetic and thermodynamic parameters. researchgate.net

Thermodynamic Parameters: The key thermodynamic parameters governing complex formation are the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). numberanalytics.com

Gibbs Free Energy (ΔG): A negative value of ΔG indicates that the complexation process is spontaneous. sciepub.comnumberanalytics.com

Enthalpy (ΔH): A negative ΔH signifies an exothermic reaction, where heat is released during complex formation, suggesting strong metal-ligand bonds. iosrjournals.orgnumberanalytics.com Conversely, a positive ΔH indicates an endothermic reaction. scirp.org

Entropy (ΔS): A positive ΔS indicates an increase in disorder, which can be a driving force for complexation, particularly in the case of chelation where one multidentate ligand displaces several monodentate ligands. numberanalytics.com

Studies have shown that the complexation of some metal ions with indicators like Eriochrome Black T is a spontaneous and exothermic process. researchgate.net For example, the complex formation between Fe(II) and 3,5-dinitrosalicylic acid has a Gibbs free energy change of -31.30 kJmol-1. sciepub.com

Table 2: Thermodynamic Parameters for the Adsorption of Eriochrome Black-T

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| ΔG° | -4495.5 (at 298 K) | J/mole | researchgate.net |

| ΔH° | -3465.3 | J/mole | researchgate.net |

This table shows thermodynamic data for the adsorption of Eriochrome Black-T, which involves complexation processes.

Kinetic Parameters: Kinetic studies provide information about the rate of complex formation. The rate of ligand substitution can vary significantly depending on the metal ion and the reaction conditions. fiveable.me Kinetic inertness, where a metal ion reacts slowly, can sometimes be exploited for selective analysis of other more reactive metal ions in a mixture. scribd.com Studies on the adsorption of Eriochrome Black T, a process involving complexation, have shown that it can follow pseudo-first-order or pseudo-second-order kinetic models. researchgate.netmdpi.com

Influence of Environmental Factors on Complex Stability and Reactivity

The stability and reactivity of this compound metal complexes are significantly influenced by environmental factors, most notably pH and temperature.

Influence of pH: The pH of the solution plays a crucial role in the complexation process. kau.edu.saslideshare.net The stability of metal-EDTA complexes, which are often used in conjunction with this compound as an indicator, is highly pH-dependent. kau.edu.salibretexts.org As the pH increases, the ligand becomes more deprotonated, making its lone pair of electrons more available for coordination with the metal ion, thus generally increasing the stability of the complex. quora.com However, at very high pH values, some metal ions may precipitate as hydroxides, which can interfere with the complexation reaction. mnstate.edu For each metal ion, there is an optimal pH range for forming a stable complex with a given ligand. mnstate.edu

Influence of Temperature: Temperature can affect both the kinetics and the thermodynamics of complexation. researchgate.net An increase in temperature can increase the rate of reaction. niscpr.res.in However, the effect on the stability of the complex depends on the enthalpy of formation (ΔH). For exothermic reactions (negative ΔH), an increase in temperature will decrease the stability constant, while for endothermic reactions (positive ΔH), an increase in temperature will increase the stability constant. scirp.org Studies on the removal of Eriochrome Black T and its metal complexes have shown that the removal efficiency can decrease with increasing temperature, suggesting an exothermic adsorption process. researchgate.net

Environmental Science and Remediation Research

Advanced Degradation Processes of Solochrome Black F

Advanced Oxidation Processes (AOPs) represent a class of effective technologies for the treatment of wastewater containing recalcitrant organic compounds like this compound, also known as Eriochrome Black T (EBT). These methods are generally characterized by the in-situ generation of highly reactive oxygen species, most notably hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading complex dye molecules into simpler, less harmful substances.

Electrochemical oxidation is an advanced oxidation process that can effectively mineralize persistent organic pollutants. The degradation of phenol (B47542), a potential intermediate of azo dye breakdown, at different anodes demonstrates that the electrode material significantly influences the reaction pathway. hku.hk At anodes with high catalytic function, such as Ti/SnO₂-Sb, phenol and its intermediate products, including benzoquinone and organic acids, are rapidly and completely oxidized. hku.hk However, on anodes like Ti/RuO₂ and Platinum (Pt), the ring breakage of aromatic intermediates is less efficient, leading to their accumulation and the formation of stable polymeric products. hku.hk The electrochemical degradation of EBT on a Boron-Doped Diamond (BDD) anode can achieve almost total removal of chemical oxygen demand (COD) and total organic carbon (TOC). The mechanism involves both direct oxidation on the electrode surface and mediated oxidation by electro-generated hydroxyl radicals. The process can lead to the formation of intermediate organic acids. hku.hk

The general pathway for the electrochemical degradation of aromatic compounds like the intermediates of this compound involves several steps:

Oxidation of the parent molecule to form aromatic intermediates like hydroquinone (B1673460) and benzoquinone. hku.hk

Cleavage of the aromatic ring to form short-chain carboxylic acids such as maleic acid. hku.hk

Further oxidation of these carboxylic acids into simpler compounds like succinic acid, malonic acid, and acetic acid. hku.hk

Ultimate mineralization into carbon dioxide and water.

A crucial competing reaction, particularly on less catalytic anodes, is the polymerization of phenoxy radicals with intermediates, forming more recalcitrant polymeric substances. hku.hk

Photocatalysis utilizing semiconductor materials is a prominent AOP for dye degradation. When a semiconductor is irradiated with light of energy greater than its band gap, it generates electron-hole pairs that initiate redox reactions, producing reactive oxygen species that degrade the dye molecules. researchgate.net

Cerium Oxide (CeO₂): Nano-ceria particles have proven effective in the photocatalytic degradation of Solochrome Black. researchgate.net CeO₂ nanoparticles synthesized via a hydrothermal method, with a particle size of approximately 11.18 nm and a band gap of 2.62 eV, demonstrated higher photocatalytic degradation efficiency compared to those prepared by co-precipitation. researchgate.net

Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst for the degradation of EBT. iosrjournals.org Under solar light, TiO₂ exhibited higher activity (61% degradation) compared to nano Zinc Oxide (ZnO) and superparamagnetic iron oxide nanoparticles (SPIONs). researchgate.netiosrjournals.org The efficiency of TiO₂ is attributed to its ability to effectively generate hydroxyl radicals under UV or solar irradiation. researchgate.net Complete degradation of EBT can be achieved with TiO₂ under optimized conditions. iosrjournals.org A composite of TiO₂ with graphitic carbon nitride (TiO₂/g-C₃N₄) has been shown to achieve 100% degradation of EBT within 180 minutes under UV irradiation, a significant improvement over g-C₃N₄ alone. mdpi.com

Barium Tungstate/Molybdenum Disulfide (BaWO₄/MoS₂): A BaWO₄/MoS₂ composite has demonstrated superior photocatalytic performance for EBT degradation compared to pure BaWO₄. mdpi.comresearchgate.net This enhanced activity is due to improved light absorption and more effective generation and separation of charge carriers, which minimizes recombination. mdpi.com Using the BaWO₄/MoS₂ composite, a degradation efficiency of 99.20% was achieved in just 60 minutes. mdpi.comresearchgate.net The reaction rate constant for this process was measured to be 0.08174 min⁻¹. mdpi.comresearchgate.net

| Catalyst | Synthesis/Type | Light Source | Degradation Efficiency | Time | Reference |

| CeO₂ (HYNP) | Hydrothermal | UV | High | - | researchgate.net |

| TiO₂ | Anatase | Solar | 61% | - | researchgate.netiosrjournals.org |

| TiO₂ | Anatase | UV | 82% | 90 min | researchgate.net |

| BaWO₄/MoS₂ | Green Chemical | UV | 99.20% | 60 min | mdpi.comresearchgate.net |

| TiO₂/g-C₃N₄ | Composite | UV | 100% | 180 min | mdpi.com |

The Fenton process is a homogenous catalytic oxidation system that uses ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly potent hydroxyl radicals, making it effective for treating contaminated wastewater. emu.edu.trekb.eg The photo-Fenton process enhances this reaction by using UV light to photoreduce Fe³⁺ ions back to Fe²⁺, thereby regenerating the catalyst and producing additional radicals.

Studies on the degradation of EBT have shown that both Fenton and photo-Fenton reactions are highly effective. ekb.eg Under optimal conditions (pH 3.2, H₂O₂ concentration of 1.14×10⁻² M, and FeSO₄ concentration of 1.85×10⁻⁴ M), over 98% degradation efficiency was achieved within 60 minutes using the Fenton reaction. ekb.eg The photo-Fenton process further increased this efficiency, reaching 99.83% in just 15 minutes. ekb.eg The degradation kinetics were found to follow a second-order model. ekb.eg

Heterogeneous Fenton-like systems, which use solid iron-containing catalysts, have been developed to overcome the limitations of the homogeneous process, such as the production of iron sludge and a narrow effective pH range. emu.edu.tr Iron-impregnated biochar has been used as a heterogeneous catalyst with persulfate to generate sulfate (B86663) radicals for EBT removal, achieving 85–88% efficiency within two hours. researchgate.net

| Process | Reagents | Optimal pH | Efficiency | Time | Reference |

| Fenton | FeSO₄, H₂O₂ | 3.2 | >98.37% | 60 min | ekb.eg |

| Photo-Fenton | FeSO₄, H₂O₂, UV Light | 3.2 | 99.83% | 15 min | ekb.eg |

| BDD-Anodic Oxidation | Electrochemical | - | ~100% TOC removal | - | |

| Fenton-like | Fe-impregnated biochar, Persulfate | 2-4 | 85-88% | 120 min | researchgate.net |

The degradation of complex molecules like this compound results in the formation of various intermediate products before complete mineralization. Identifying these intermediates is crucial for understanding the degradation pathway and ensuring the final effluent is non-toxic. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical techniques used for this purpose. nih.govmdpi.com These methods allow for the separation, identification, and structural characterization of degradation products, even at very low concentrations, without needing to isolate them from the reaction mixture. nih.gov

In the photocatalytic degradation of EBT using a BaWO₄/MoS₂ composite, hydroxyl radicals are believed to attack the azo group (-N=N-), a common initial step in the breakdown of azo dyes. mdpi.com This leads to the formation of unstable intermediates. Some of the identified degradation products include:

2-Nitronaphthalene (m/z = 173) mdpi.com

7-nitronaphthalene-1,3-diol (m/z = 207) mdpi.com

Benzene-1,2,3-triol (m/z = 128) mdpi.com

(1E,3Z)-hexa-1,3,5-trien-1-ol (m/z = 98) mdpi.com

Further oxidation and ring-opening of these intermediates eventually lead to their mineralization into CO₂ and H₂O. mdpi.com

The efficiency of advanced degradation processes is highly dependent on several operational parameters.

pH: The pH of the solution is a critical factor. For Fenton and photo-Fenton reactions, maximum degradation of EBT is typically observed in acidic conditions, with an optimal pH around 3.2. ekb.egresearchgate.net In photocatalytic degradation, the effect of pH can be more varied. The degradation of EBT using ammonium (B1175870) phosphomolybdate was found to increase with an increase in pH, which is attributed to the greater availability of hydroxide (B78521) ions (OH⁻) to form hydroxyl radicals. Conversely, for adsorption-based removal on materials like modified nano-boehmite, the optimal pH is often highly acidic (pH=2). researchgate.net

Catalyst Dosage: The concentration of the catalyst plays a significant role. For photocatalysis, degradation efficiency generally increases with catalyst dosage up to an optimal point. nih.gov Beyond this point, the efficiency may decrease due to light scattering and screening effects caused by the turbidity of the solution. nih.gov For the degradation of pharmaceuticals using an Au/TiO₂ catalyst, the optimum dosage was found to be 1.5 g/L. nih.gov

Light Intensity: In photocatalytic and photo-Fenton processes, light intensity directly influences the rate of catalyst activation and the generation of reactive species. An increase in light intensity generally leads to a higher degradation rate, as more photons are available to generate electron-hole pairs on the semiconductor surface. However, the relationship may not be linear, and at very high intensities, other factors could become rate-limiting.

Adsorption-Based Removal Technologies

Adsorption is a widely used, effective, and economical method for removing dyes from aqueous solutions. mdpi.com The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). A variety of low-cost adsorbents have been investigated for the removal of this compound (EBT).

Activated Carbon: Activated carbon prepared from bottle gourd peel has been used for the removal of EBT. theaspd.com The adsorption process was well-described by the Langmuir isotherm model and followed pseudo-first-order kinetics. theaspd.com

Bio-adsorbents: Natural materials such as garlic peel have shown high adsorption capacities for EBT. mdpi.com The maximum adsorption capacity was found to be 99.5 mg/g for native garlic peel. mdpi.com The process is influenced by parameters such as pH, contact time, and adsorbent dose, with optimal removal occurring at an acidic pH of 2.0. mdpi.com Other plant-based materials, such as activated carbon from Monotheca buxifolia seeds, have also been studied, showing a maximum adsorption capacity of 112.36 mg/g. nanobioletters.com

Synthesized Materials: Materials synthesized from waste, such as pseudo-boehmite (γ-AlOOH) and gamma alumina (B75360) (γ-Al₂O₃) from drinking water treatment sludge, have demonstrated very high adsorption capacities for EBT, reaching 344.44 mg g⁻¹ and 421.94 mg g⁻¹, respectively. mdpi.com Modified nano-boehmite has also been used effectively, with an optimal adsorbent dose of 0.01 g and a reaction time of 120 minutes. researchgate.net

The adsorption behavior is typically analyzed using isotherm models like the Langmuir (describing monolayer adsorption) and Freundlich (describing heterogeneous surface adsorption) models. researchgate.netmdpi.com Kinetic studies often show that the process follows a pseudo-second-order model, indicating that chemisorption may be the rate-limiting step. researchgate.netmdpi.com

| Adsorbent | Source/Type | Max. Adsorption Capacity (mg/g) | Optimal pH | Kinetic Model | Isotherm Model | Reference |

| Activated Carbon | Bottle Gourd Peel | - | - | Pseudo-first-order | Langmuir | theaspd.com |

| Garlic Peel | Native Bio-adsorbent | 99.5 | 2 | - | Langmuir | mdpi.com |

| γ-AlOOH | Water Treatment Sludge | 344.44 | < 7 | Pseudo-second-order | Langmuir | mdpi.com |

| γ-Al₂O₃ | Water Treatment Sludge | 421.94 | < 7 | Pseudo-second-order | Langmuir | mdpi.com |

| AlOOH-Mo | Modified Nano-boehmite | 94.34 | 2 | Pseudo-second-order | Langmuir | researchgate.net |

| Activated Carbon | Monotheca buxifolia seeds | 112.36 | 2 | - | Freundlich | nanobioletters.com |

Application in Industrial Effluent Treatment

Integration of this compound Remediation into Broader Wastewater Treatment Systems

The effective remediation of this compound from industrial effluents rarely relies on a single, standalone process. Instead, its removal is most efficiently achieved through integration into a broader, multi-stage wastewater treatment system. This approach allows for the sequential removal of various pollutants, including the dye, its degradation byproducts, and other contaminants present in the wastewater. The integration strategy often involves a combination of physical, chemical, and biological treatment methods, each targeting specific components of the waste stream to achieve a high-quality final effluent.

A common strategy involves using physical or chemical processes as a pretreatment step to reduce the load of this compound before it enters a biological treatment stage. For instance, coagulation-flocculation can be employed to aggregate and precipitate a significant portion of the dye, thereby reducing the color and toxicity of the wastewater. This pre-treated effluent is then more amenable to biological degradation. Advanced oxidation processes (AOPs) can also serve as a crucial pre-treatment step. By partially oxidizing the complex and recalcitrant structure of this compound, AOPs can break it down into smaller, more biodegradable intermediates. This enhances the efficiency of subsequent biological treatment stages, which might otherwise be inhibited by the dye's toxicity.

Sequential anaerobic-aerobic biological treatment is a particularly effective integrated approach for wastewaters containing azo dyes like this compound. selcuk.edu.trresearchgate.netsemanticscholar.org In the initial anaerobic stage, the azo bond of the dye molecule is reductively cleaved, leading to decolorization. However, this process can generate aromatic amines, which may be carcinogenic and require further treatment. The subsequent aerobic stage is then designed to degrade these aromatic amines and other organic compounds into less harmful substances like carbon dioxide and water. researchgate.net This sequential system leverages the capabilities of different microbial communities to achieve comprehensive mineralization of the dye.

In more advanced treatment schemes, adsorption processes can be integrated as a polishing step. After primary and secondary treatments have removed the bulk of the pollutants, activated carbon or other novel adsorbents can be used to remove any residual color and trace organic compounds, ensuring the final effluent meets stringent discharge standards. scilit.com Membrane filtration technologies, such as ultrafiltration and reverse osmosis, can also be integrated to achieve a high degree of water purification, making water reuse a viable option for textile industries. mdpi.com A case study of a textile wastewater treatment plant demonstrated that a combined process of flocculation, sedimentation, sand filtration, ozonation, ultrafiltration, and reverse osmosis resulted in a high-quality effluent suitable for reuse. mdpi.com

The following table illustrates a conceptual model for the integration of this compound remediation in a comprehensive wastewater treatment plant.

Conceptual Integrated Wastewater Treatment System for this compound

| Treatment Stage | Process | Target Pollutants | Expected Removal Efficiency for this compound |

|---|---|---|---|

| Primary Treatment | Screening & Equalization | Large solids, flow/concentration balancing | - |

| Pre-treatment | Coagulation-Flocculation | Suspended solids, Colloidal particles, Partial dye removal | 30-60% |

| Secondary Treatment | Sequential Anaerobic-Aerobic Bioreactors | This compound (decolorization), Aromatic amines, BOD, COD | >90% (decolorization) |

| Tertiary Treatment | Advanced Oxidation Process (e.g., Ozonation) | Residual color, Refractory organic compounds | >95% (overall color) |

| Polishing Step | Activated Carbon Adsorption | Trace organics, Residual color | >99% (overall color) |

| Final Effluent | Disinfection (e.g., UV) | Pathogens | - |

Synergistic Approaches Combining Multiple Treatment Technologies

To enhance the efficiency and cost-effectiveness of this compound remediation, researchers have increasingly focused on synergistic approaches that combine multiple treatment technologies. Synergy occurs when the combined effect of two or more processes is greater than the sum of their individual effects. nih.gov This can lead to faster degradation rates, more complete mineralization of the dye, and reduced operational costs.

A prominent example of a synergistic approach is the combination of different Advanced Oxidation Processes (AOPs). For instance, the coupling of photocatalysis with sonolysis (sonophotocatalysis) has shown significantly enhanced degradation of Eriochrome Black T (a synonym for this compound). researchgate.netnih.gov Ultrasound waves can increase the mass transfer of the dye to the catalyst surface and create additional reactive radicals through acoustic cavitation, thereby accelerating the photocatalytic degradation process. The synergistic effect is attributed to the increased production of hydroxyl radicals, which are the primary oxidizing species responsible for dye degradation. nih.gov